Hsd17B13-IN-13

Description

Properties

Molecular Formula |

C18H12F3NO5S2 |

|---|---|

Molecular Weight |

443.4 g/mol |

IUPAC Name |

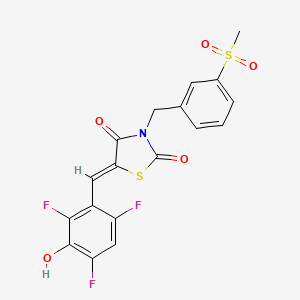

(5Z)-3-[(3-methylsulfonylphenyl)methyl]-5-[(2,4,6-trifluoro-3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C18H12F3NO5S2/c1-29(26,27)10-4-2-3-9(5-10)8-22-17(24)14(28-18(22)25)6-11-12(19)7-13(20)16(23)15(11)21/h2-7,23H,8H2,1H3/b14-6- |

InChI Key |

JNKIBRQMSRIOMH-NSIKDUERSA-N |

Isomeric SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CN2C(=O)/C(=C/C3=C(C(=C(C=C3F)F)O)F)/SC2=O |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CN2C(=O)C(=CC3=C(C(=C(C=C3F)F)O)F)SC2=O |

Origin of Product |

United States |

Foundational & Exploratory

Hsd17B13-IN-13: An In-Depth Technical Guide to its Core Mechanism of Action in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific inhibitor designated "Hsd17B13-IN-13" is not publicly available. This guide will focus on the well-characterized mechanism of action of other potent and selective 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibitors in hepatocytes, which is presumed to be representative of this class of compounds.

Executive Summary

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies. This compound is a putative small molecule inhibitor of HSD17B13. By inhibiting the enzymatic activity of HSD17B13, it is hypothesized to mimic the protective effects of these genetic variants. This technical guide delineates the core mechanism of action of HSD17B13 inhibitors in hepatocytes, providing a comprehensive overview of the underlying molecular pathways, experimental validation, and therapeutic rationale.

The Target: 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13)

HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, predominantly expressed in the liver and localized to the surface of lipid droplets within hepatocytes.[1][2] Its expression is significantly upregulated in the livers of patients with NAFLD.[3][4] While its precise physiological substrates are still under investigation, HSD17B13 is known to possess NAD+-dependent retinol dehydrogenase activity, converting retinol to retinaldehyde.[5]

The primary rationale for targeting HSD17B13 stems from human genetics. A splice variant (rs72613567:TA) in the HSD17B13 gene, leading to a loss of enzymatic function, is consistently associated with a reduced risk of developing NASH, fibrosis, and hepatocellular carcinoma. This strong genetic validation has propelled the development of HSD17B13 inhibitors as a promising therapeutic strategy.

Core Mechanism of Action in Hepatocytes

The principal mechanism of action for HSD17B13 inhibitors like this compound is the direct and competitive or non-competitive inhibition of the enzyme's catalytic activity. This blockade of HSD17B13 function in hepatocytes is anticipated to have several beneficial downstream effects:

-

Reduction of Lipotoxicity: By inhibiting HSD17B13, these compounds are expected to decrease the accumulation of triglycerides within lipid droplets, a hallmark of steatosis. This may occur through modulation of lipid droplet dynamics and metabolism, thereby reducing the cellular stress and injury caused by lipid overload (lipotoxicity).

-

Modulation of Inflammatory Signaling: HSD17B13 activity has been linked to pro-inflammatory signaling in hepatocytes. Recent studies suggest a role for HSD17B13 in the biosynthesis of platelet-activating factor (PAF), a potent lipid mediator of inflammation. Inhibition of HSD17B13 may therefore dampen inflammatory responses in the liver.

-

Alteration of Retinoid Metabolism: Given HSD17B13's retinol dehydrogenase activity, its inhibition will likely alter retinoid homeostasis in hepatocytes. Dysregulation of retinoid signaling is implicated in liver inflammation and fibrosis, suggesting another avenue through which HSD17B13 inhibitors may exert their therapeutic effects.

-

Impact on Pyrimidine Catabolism: Emerging evidence suggests a link between HSD17B13 and pyrimidine catabolism. Inhibition of HSD17B13 has been shown to protect against liver fibrosis by inhibiting this pathway, indicating a novel aspect of its mechanism of action.

Signaling Pathways and Logical Relationships

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes representative data for other potent HSD17B13 inhibitors.

| Parameter | Inhibitor | Value | Cell/Assay System | Reference |

| IC50 | BI-3231 | 16 nM | Recombinant human HSD17B13 | |

| Triglyceride Accumulation | BI-3231 | Significant decrease | Palmitic acid-treated HepG2 cells | |

| Mitochondrial Respiration | BI-3231 | Increased | Palmitic acid-treated HepG2 cells | |

| Gene Expression (COL1A1) | Compound 790 | Significant reduction | IPF donor PCLS | |

| Gene Expression (TGFB2) | Compound 26 | Significant reduction | CDAA-HFD mouse model |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of HSD17B13 inhibitors.

HSD17B13 Enzymatic Inhibition Assay (In Vitro)

Objective: To determine the in vitro potency of an inhibitor against recombinant HSD17B13.

Materials:

-

Recombinant human HSD17B13 protein

-

This compound or other test inhibitor

-

Estradiol (substrate)

-

NAD+ (cofactor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

NADH detection reagent (e.g., Promega NAD/NADH-Glo™)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add a small volume (e.g., 100 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a substrate mix containing estradiol and NAD+ in assay buffer.

-

Add the substrate mix to the wells.

-

Initiate the enzymatic reaction by adding recombinant HSD17B13 protein to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and initiate detection by adding the NADH detection reagent.

-

Incubate the plate at room temperature for a further defined period (e.g., 30-60 minutes) to allow the luminescent signal to develop.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of an inhibitor with HSD17B13 in a cellular context.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

This compound or other test inhibitor

-

PBS and lysis buffer

-

Equipment for heating, centrifugation, and Western blotting

Procedure:

-

Treat cultured hepatocytes with the test inhibitor or vehicle control for a specified time.

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension and heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

-

Analyze the amount of soluble HSD17B13 in each sample by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model

Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NASH.

Materials:

-

C57BL/6J mice

-

High-fat diet (HFD) or other NASH-inducing diet (e.g., CDAA-HFD)

-

This compound or other test inhibitor

-

Vehicle control

-

Equipment for oral gavage, blood collection, and tissue harvesting

Procedure:

-

Induce NASH in mice by feeding them an HFD for an extended period (e.g., 16-24 weeks).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer the test inhibitor or vehicle daily by oral gavage for a specified duration (e.g., 4-8 weeks).

-

Monitor body weight, food intake, and general health throughout the study.

-

At the end of the treatment period, collect blood for analysis of serum markers of liver injury (ALT, AST) and lipids.

-

Euthanize the animals and harvest the livers for histological analysis (H&E, Sirius Red staining), gene expression analysis (qRT-PCR), and lipid content measurement.

Experimental Workflows

Conclusion

The inhibition of HSD17B13 in hepatocytes presents a genetically validated and highly promising therapeutic strategy for the treatment of chronic liver diseases such as NAFLD and NASH. The mechanism of action of inhibitors like this compound is centered on the direct blockade of the enzyme's catalytic activity, which is hypothesized to lead to a reduction in hepatocyte lipid accumulation, inflammation, and fibrosis. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of this novel class of therapeutics. Further research will be crucial to fully elucidate the physiological substrates of HSD17B13 and the complete downstream consequences of its inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. drughunter.com [drughunter.com]

The Role of Hsd17B13 Inhibition in Hepatic Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[1][2] Human genetic studies have provided strong validation for this target, demonstrating that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis, cirrhosis, and hepatocellular carcinoma.[3][4] This protective genetic profile has catalyzed the development of small molecule inhibitors designed to mimic this phenotype by targeting the enzymatic activity of Hsd17B13.

This technical guide provides an in-depth overview of the role of Hsd17B13 in hepatic lipid metabolism, the mechanism of action of its inhibitors, and the experimental protocols utilized in their evaluation. While the specific compound "Hsd17B13-IN-13" is not documented in publicly available literature, this document will focus on the broader principles of Hsd17B13 inhibition, using data from well-characterized inhibitors as illustrative examples.

Hsd17B13 in Hepatic Lipid Metabolism

Hsd17B13 is a member of the short-chain dehydrogenase/reductase superfamily.[1] It is predominantly localized to the surface of lipid droplets within hepatocytes. Expression of Hsd17B13 is notably upregulated in the livers of patients with NAFLD. Overexpression of the enzyme in preclinical models has been shown to promote hepatic lipid accumulation, suggesting a direct role in the pathogenesis of steatosis.

The precise endogenous substrates of Hsd17B13 are still under investigation, but it has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde. Its enzymatic activity is also implicated in the metabolism of other steroids and bioactive lipids. The primary mechanism by which Hsd17B13 influences hepatic lipid metabolism is thought to be through its impact on lipid droplet dynamics and the generation of lipotoxic species.

Signaling Pathways Involving Hsd17B13

The expression of Hsd17B13 is intricately linked to key regulatory pathways in hepatic lipid metabolism. The liver X receptor alpha (LXRα), a master regulator of lipogenesis, induces the expression of sterol regulatory element-binding protein 1c (SREBP-1c). SREBP-1c, in turn, directly upregulates the transcription of HSD17B13. Furthermore, Hsd17B13-mediated processes in hepatocytes can influence hepatic stellate cell activation through paracrine signaling involving transforming growth factor-beta 1 (TGF-β1), a key driver of fibrosis.

Mechanism of Action of Hsd17B13 Inhibitors

The primary therapeutic strategy for targeting Hsd17B13 is through the development of small molecule inhibitors that directly bind to the enzyme's active site. By competitively or non-competitively antagonizing the enzyme, these inhibitors block the catalytic conversion of its substrates. This inhibition is expected to phenocopy the protective effects observed in individuals with genetic loss-of-function variants of HSD17B13. The ultimate goal of Hsd17B13 inhibition is to reduce hepatic lipid accumulation, mitigate lipotoxicity, and consequently halt the progression of liver inflammation and fibrosis.

Quantitative Data on Hsd17B13 Inhibitors

While data on "this compound" is not available, the following table summarizes publicly disclosed data for other representative Hsd17B13 inhibitors. Direct comparison of IC50 values should be approached with caution as experimental conditions can vary.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| BI-3231 | Human Hsd17B13 | Enzymatic | K_i = 1.2 | |

| Human Hsd17B13 | Cellular | 25 | ||

| Mouse Hsd17B13 | Enzymatic | K_i = 1.4 | ||

| INI-822 | Human Hsd17B13 | Enzymatic | Data not publicly available | |

| Compound 1 (from HTS) | Human Hsd17B13 | Enzymatic (Estradiol) | 1400 | |

| Human Hsd17B13 | Enzymatic (Retinol) | 2400 |

Experimental Protocols

The discovery and characterization of Hsd17B13 inhibitors involve a suite of specialized assays. Below are detailed methodologies for key experiments.

In Vitro Hsd17B13 Enzymatic Assay (Luminescence-Based)

This assay measures the production of NADH, a direct product of the Hsd17B13 enzymatic reaction.

-

Objective: To determine the in vitro potency of a test compound in inhibiting Hsd17B13 enzymatic activity.

-

Materials:

-

Purified recombinant human Hsd17B13 protein

-

Substrate (e.g., 17β-estradiol or retinol)

-

NAD+ cofactor

-

Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)

-

NADH detection kit (e.g., NAD-Glo™)

-

384-well white plates

-

Test compound serially diluted in DMSO

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, Hsd17B13 enzyme (e.g., 50-100 nM), and NAD+.

-

Add the test compound at various concentrations to the wells of the 384-well plate.

-

Initiate the enzymatic reaction by adding the substrate (e.g., 10-50 µM).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Add the NADH detection reagent according to the manufacturer's protocol.

-

Incubate in the dark to allow for signal development.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Retinol Dehydrogenase Assay

This assay assesses the ability of Hsd17B13 to convert retinol to retinaldehyde in a cellular context.

-

Objective: To evaluate the activity of Hsd17B13 and the efficacy of its inhibitors in a cellular environment.

-

Materials:

-

HEK293 cells or other suitable cell line

-

Expression plasmid for Hsd17B13 or empty vector control

-

All-trans-retinol

-

Cell culture medium and supplements

-

Reagents for lipid extraction

-

High-Performance Liquid Chromatography (HPLC) system

-

-

Procedure:

-

Transfect cells with the Hsd17B13 expression plasmid or empty vector.

-

24-48 hours post-transfection, treat the cells with all-trans-retinol (e.g., 2-5 µM) for a specified duration (e.g., 8 hours). For inhibitor studies, pre-incubate with the test compound before adding retinol.

-

Harvest both the cells and the culture medium.

-

Perform a lipid extraction to isolate retinoids.

-

Analyze the extracted retinoids by HPLC to quantify the conversion of retinol to retinaldehyde.

-

-

Data Analysis: Compare the amount of retinaldehyde produced in Hsd17B13-expressing cells versus control cells, and in the presence versus absence of the inhibitor.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of an inhibitor to Hsd17B13 within cells.

-

Objective: To verify target engagement of an inhibitor with Hsd17B13 in a cellular context.

-

Materials:

-

Hepatocyte-derived cells

-

Test inhibitor and vehicle control (DMSO)

-

Equipment for controlled heating of cell lysates

-

Reagents and equipment for Western blotting or mass spectrometry

-

-

Procedure:

-

Treat cells with the test inhibitor or vehicle control.

-

Lyse the cells and subject the lysates to a temperature gradient.

-

Centrifuge the heated lysates to separate aggregated (denatured) proteins from the soluble fraction.

-

Quantify the amount of soluble Hsd17B13 in each sample using Western blotting or mass spectrometry.

-

-

Data Analysis: A shift in the melting temperature of Hsd17B13 in the presence of the inhibitor indicates direct binding.

Conclusion

Hsd17B13 has been genetically and biologically validated as a key player in the progression of chronic liver diseases associated with hepatic steatosis. The inhibition of its enzymatic activity represents a promising therapeutic strategy to recapitulate the protective phenotype observed in individuals with loss-of-function variants. The ongoing development of potent and selective small molecule inhibitors, guided by a robust suite of in vitro and in vivo assays, holds significant potential for the treatment of NAFLD and NASH. Further research into the precise substrates and downstream signaling effects of Hsd17B13 will continue to refine our understanding and enhance the development of this novel class of therapeutics.

References

Hsd17B13 Inhibition: A Technical Guide to a Promising Therapeutic Strategy for Liver Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling, genetically validated therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[1][2] Human genetic studies have consistently demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing advanced liver pathologies, including steatohepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma.[3][4][5] This protective genetic evidence provides a strong rationale for the development of small molecule inhibitors that mimic this phenotype. This technical guide provides an in-depth overview of HSD17B13, the therapeutic potential of its inhibition, a summary of preclinical data for representative inhibitors, detailed experimental protocols, and a visualization of the key biological pathways and experimental workflows. While specific public information on a compound designated "Hsd17B13-IN-13" is not available, this guide will utilize data from other publicly disclosed Hsd17B13 inhibitors to provide a comprehensive and informative resource.

The Role of HSD17B13 in Liver Pathophysiology

HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids. Its expression is significantly upregulated in the livers of patients with NAFLD. The enzyme is localized to the surface of lipid droplets within hepatocytes. While its precise physiological substrates are still under active investigation, HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.

The protective effect of HSD17B13 loss-of-function is thought to be mediated through several mechanisms:

-

Modulation of Lipid Metabolism: Overexpression of HSD17B13 leads to an increase in the number and size of lipid droplets. Inhibition of HSD17B13 is hypothesized to modulate lipid metabolism within hepatocytes, leading to a reduction in lipotoxicity and subsequent inflammation and fibrosis.

-

Reduction of Inflammation: Individuals with the protective HSD17B13 variant show a downregulation of inflammation-related gene sets. This suggests that inhibiting HSD17B13 activity may have anti-inflammatory effects in the liver.

-

Inhibition of Pyrimidine Catabolism: Recent studies have linked the protective effect of the HSD17B13 loss-of-function variant to a decrease in pyrimidine catabolism. Inhibition of HSD17B13 may prevent the depletion of hepatic pyrimidines, thereby protecting against fibrosis.

-

Hepatocyte-Stellate Cell Crosstalk: Active HSD17B13 in lipid-loaded hepatocytes can stimulate the secretion of Transforming Growth Factor-beta 1 (TGF-β1), which in turn activates hepatic stellate cells (HSCs), the primary producers of the extracellular matrix that forms fibrous scars.

Quantitative Data on Hsd17B13 Inhibitors

The development of potent and selective HSD17B13 inhibitors is a major focus of drug discovery efforts for liver diseases. The following tables summarize publicly available preclinical data for several representative HSD17B13 inhibitors.

Table 1: In Vitro Potency of Hsd17B13 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| BI-3231 | hHSD17B13 | 1 | Biochemical | |

| BI-3231 | mHSD17B13 | 13 | Biochemical | |

| Hsd17B13-IN-3 | HSD17B13 | 380 (β-estradiol as substrate) | Biochemical | |

| Hsd17B13-IN-3 | HSD17B13 | 450 (Leukotriene B4 as substrate) | Biochemical | |

| Hsd17B13-IN-43 | HSD17B13 | < 100 (Estradiol) | Biochemical | |

| Hsd17B13-IN-73 | HSD17B13 | < 100 (Estradiol) | Biochemical | |

| Exemplified Compound (Astrazeneca) | 17β-HSD13 | 22 | LC-MS/MS | |

| M-5475 | 17β-HSD13 | Not Reported | Not Reported | |

| INI-822 | HSD17B13 | Not Reported | Not Reported |

Table 2: Preclinical In Vivo Efficacy of Hsd17B13 Inhibitors

| Compound | Animal Model | Key Findings | Reference |

| M-5475 | CDAA-HFD fed mice (MASH model) | Reduced hepatomegaly, plasma ALT, and liver hydroxyproline. Reduced fibrosis stage. | |

| INI-822 | Zucker obese rats | Led to changes in bioactive lipids consistent with inhibition of enzymatic activity. | |

| INI-822 | Human liver-on-a-chip model of NASH | Decreased fibrotic proteins (α-smooth muscle actin and collagen type 1). | |

| Hsd17b13 Knockdown (shRNA) | High-Fat Diet-induced obese mice | Markedly improved hepatic steatosis. |

Experimental Protocols

In Vitro HSD17B13 Enzyme Inhibition Assay

This protocol is fundamental for determining the potency of a test compound against HSD17B13.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HSD17B13.

Materials:

-

Recombinant human HSD17B13 (hHSD17B13) enzyme

-

Substrate (e.g., β-estradiol or Leukotriene B4)

-

Cofactor (NAD+)

-

Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)

-

Test compound (e.g., this compound)

-

Detection system (e.g., NAD-Glo™ Assay for measuring NADH production, or LC-MS/MS for product detection)

-

96- or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a multi-well plate, add the assay buffer, HSD17B13 enzyme, and test compound (or vehicle control).

-

Initiate the reaction by adding the substrate and cofactor.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.

-

Stop the reaction and measure the output signal using the chosen detection method.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for HSD17B13 Activity

This protocol assesses the ability of an inhibitor to penetrate cells and inhibit HSD17B13 in a more physiologically relevant context.

Objective: To evaluate the cellular potency of an HSD17B13 inhibitor.

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7) or primary human hepatocytes

-

Cell culture medium

-

Lipid loading solution (e.g., oleic and palmitic acids) to induce a fatty liver phenotype

-

Test compound

-

Vehicle control (e.g., DMSO)

-

Reagents for measuring a downstream marker of HSD17B13 activity or a reporter assay

Procedure:

-

Plate the hepatocytes in a multi-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of the test compound or vehicle control for a predetermined time (e.g., 24 hours).

-

Induce lipid accumulation by treating the cells with the lipid loading solution.

-

After incubation, lyse the cells and measure the downstream marker of HSD17B13 activity.

-

Assess cell viability to rule out cytotoxic effects.

-

Calculate the cellular IC50 value.

In Vivo Efficacy Study in a Mouse Model of NASH

Animal models are crucial for evaluating the in vivo efficacy of HSD17B13 inhibitors.

Objective: To determine if a test compound can reduce liver fibrosis in a preclinical model of NASH.

Materials:

-

Rodents (e.g., C57BL/6J mice)

-

Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) or other NASH-inducing diet

-

Test compound

-

Vehicle control

-

Standard laboratory equipment for animal handling, dosing, and sample collection

Procedure:

-

Acclimatize the animals to the facility.

-

Induce NASH by feeding the mice the CDAHFD for a specified period (e.g., 12-16 weeks).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer the test compound or vehicle daily by a suitable route (e.g., oral gavage).

-

Monitor animal health, body weight, and food intake throughout the study.

-

At the end of the treatment period, euthanize the animals and collect blood and liver tissue.

-

Analyze plasma for liver injury markers (e.g., ALT, AST).

-

Process liver tissue for histological analysis (H&E, Sirius Red staining for fibrosis), gene expression analysis (qRT-PCR), and measurement of hydroxyproline content.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving HSD17B13 and a typical experimental workflow for inhibitor evaluation.

Caption: Proposed signaling pathway of HSD17B13 in liver fibrosis.

Caption: Experimental workflow for preclinical evaluation of an Hsd17B13 inhibitor.

Conclusion

The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for the treatment of liver fibrosis. The consistent observation that loss-of-function mutations in HSD17B13 protect against the progression of chronic liver disease provides a strong rationale for the development of small molecule inhibitors. Preclinical data for several HSD17B13 inhibitors are encouraging, demonstrating target engagement and anti-fibrotic effects in relevant models. Further research and clinical development of potent and selective HSD17B13 inhibitors hold significant promise for patients with advanced liver disease.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

Harnessing a Novel Therapeutic Avenue: A Technical Guide to the Discovery and Synthesis of Hsd17B13 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a significant therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Groundbreaking genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of developing progressive liver disease, sparking considerable interest in the development of small molecule inhibitors to replicate this protective effect.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of potent HSD17B13 inhibitors, with a focus on the well-documented inhibitor BI-3231 as a representative example to illustrate the core methodologies in this field. While the specific inhibitor "Hsd17B13-IN-13" was requested, publicly available information on this particular compound is limited. Therefore, this guide will leverage the extensive data available for other potent HSD17B13 inhibitors to provide a comprehensive resource.

The Discovery of HSD17B13 Inhibitors: A High-Throughput Approach

The journey to identify potent HSD17B13 inhibitors typically begins with high-throughput screening (HTS) campaigns designed to assess large compound libraries for their ability to inhibit the enzyme's activity.[5] A key strategy in these campaigns is to validate initial "hits" against multiple known substrates of HSD17B13, such as estradiol and leukotriene B4, to ensure the identification of robust and substrate-independent inhibitors.

From these large-scale screening efforts, initial lead compounds are identified, often with modest activity. For instance, a weakly active alkynyl phenol compound was the starting point for a successful medicinal chemistry optimization program that ultimately led to the discovery of highly potent inhibitors.

Below is a generalized workflow for the discovery of HSD17B13 inhibitors:

Caption: A representative workflow for the discovery of HSD17B13 inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data for representative HSD17B13 inhibitors, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound/Modality | Type | Target | Potency (IC50/Ki) | Reference |

| BI-3231 | Small Molecule | Human HSD17B13 | 1 nM (Ki) | |

| Mouse HSD17B13 | 13 nM (Ki) | |||

| Hsd17B13-IN-29 | Small Molecule | Human HSD17B13 | ≤ 0.1 µM | |

| INI-678 | Small Molecule | Human HSD17B13 | Low nM potency | |

| ARO-HSD (siRNA) | RNA Interference | Human HSD17B13 mRNA | N/A (Measures mRNA reduction) |

Table 2: Cellular Activity of HSD17B13 Inhibitors

| Compound | Cell Line | Assay Type | Potency (IC50) | Reference |

| BI-3231 | Human HSD17B13 Overexpressing Cells | Cellular Inhibition | Double-digit nM |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments in the discovery and characterization of HSD17B13 inhibitors.

1. HSD17B13 Enzyme Inhibition Assay (Homogeneous Bioluminescent Assay)

This assay is used to quantify the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.

-

Reaction Setup: The assay is typically performed in a 384-well plate format. The reaction mixture contains purified recombinant human HSD17B13 enzyme, a substrate (e.g., estradiol), and the cofactor NAD+.

-

Compound Incubation: Test compounds are serially diluted and added to the wells. The enzymatic reaction is initiated by the addition of the HSD17B13 enzyme.

-

Detection: After a defined incubation period, a detection reagent is added. This reagent contains a reductase, a proluciferin reductase substrate, and a luciferase. The HSD17B13 enzyme reduces NAD+ to NADH. The reductase in the detection reagent utilizes this NADH to convert the proluciferin to luciferin, which is then used by luciferase to generate a light signal. The intensity of the light is inversely proportional to the activity of the HSD17B13 inhibitor.

-

Data Analysis: IC50 values are calculated from the dose-response curves.

2. Cellular HSD17B13 Inhibition Assay

This assay assesses the inhibitory activity of compounds within a cellular environment.

-

Cell Line: A suitable human cell line (e.g., HepG2) is engineered to overexpress human HSD17B13.

-

Compound Treatment: Cells are plated in multi-well plates and incubated with varying concentrations of the test compound.

-

Substrate Addition: A cell-permeable substrate is added to the cell culture medium.

-

Product Measurement: After an incubation period, the amount of product formed is quantified from the cell lysate or supernatant, typically using mass spectrometry.

-

Data Analysis: Cellular IC50 values are determined from the dose-response curves.

Synthesis of a Potent HSD17B13 Inhibitor: BI-3231

The synthesis of the potent and selective HSD17B13 inhibitor, BI-3231, is a multi-step process that starts from commercially available materials. The general synthetic workflow is outlined below.

Caption: A simplified chemical synthesis workflow for the HSD17B13 inhibitor, BI-3231.

The synthesis involves key transformations such as mesylation and silylation for the protection of functional groups, followed by alkylation, borylation, and hydrolysis to build the core structure, and a final deprotection step to yield the active compound.

Signaling Pathways and Mechanism of Action

HSD17B13 is localized to lipid droplets within hepatocytes and its expression is upregulated in patients with NAFLD. The enzyme is involved in the metabolism of steroids, retinoids, and other lipids. Inhibition of HSD17B13 is believed to mimic the protective effects of the loss-of-function genetic variants.

One proposed mechanism of action involves the modulation of inflammatory signaling pathways. HSD17B13 may be involved in the biosynthesis of platelet-activating factor (PAF), a potent lipid mediator of inflammation. By inhibiting HSD17B13, small molecules can potentially reduce PAF production, leading to downstream effects on STAT3 signaling and a reduction in the expression of fibrinogen, which plays a role in leukocyte adhesion and liver inflammation.

Caption: A proposed signaling pathway illustrating the role of HSD17B13 in liver inflammation and the point of intervention for its inhibitors.

Conclusion

The discovery and development of potent and selective HSD17B13 inhibitors represent a promising therapeutic strategy for the treatment of chronic liver diseases like NASH. Through systematic HTS campaigns and subsequent medicinal chemistry optimization, highly active compounds such as BI-3231 have been identified. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further research in this field. The continued investigation of HSD17B13 inhibitors will be crucial in validating this novel therapeutic target and bringing new treatment options to patients with liver disease.

References

Hsd17B13-IN-13: A Technical Guide on its Impact on Retinol Dehydrogenase Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a critical therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of these conditions.[1][3] A key enzymatic function of HSD17B13 is its retinol dehydrogenase (RDH) activity, which catalyzes the conversion of retinol to retinaldehyde.[4] This places HSD17B13 at a crucial intersection of lipid and retinoid metabolism, both of which are implicated in liver pathophysiology. Small molecule inhibitors of HSD17B13, such as the conceptual Hsd17B13-IN-13, aim to replicate the protective effects observed in individuals with naturally occurring loss-of-function variants. This technical guide provides an in-depth overview of the impact of Hsd17B13 inhibition on its retinol dehydrogenase activity, summarizing quantitative data for known inhibitors, detailing experimental protocols for activity assessment, and illustrating the relevant biological pathways and experimental workflows.

HSD17B13 and Retinol Metabolism

HSD17B13 is localized to lipid droplets within hepatocytes and plays a significant role in hepatic lipid homeostasis. Its established retinol dehydrogenase activity is a critical aspect of its function, linking it to vitamin A metabolism, which is often dysregulated in liver diseases. The enzymatic conversion of retinol to retinaldehyde is a key step in the synthesis of retinoic acid, a potent signaling molecule that regulates gene expression related to cell growth, differentiation, and inflammation. By catalyzing this conversion, HSD17B13 influences the pool of retinoids within the liver, thereby potentially impacting inflammatory and fibrotic pathways.

Impact of Inhibition on Retinol Dehydrogenase Activity

The primary mechanism of action for an inhibitor like this compound is the direct binding to the HSD17B13 enzyme, which in turn blocks its catalytic function. This inhibition of retinol dehydrogenase activity is expected to lead to a reduction in the conversion of retinol to retinaldehyde. The therapeutic hypothesis is that by decreasing the production of retinaldehyde and its downstream metabolites, HSD17B13 inhibitors can mitigate the pathological consequences associated with aberrant retinoid signaling in the context of liver disease.

The following diagram illustrates the central role of HSD17B13 in retinol metabolism and the impact of its inhibition.

Quantitative Data on HSD17B13 Inhibitors

While specific data for "this compound" is not publicly available, the following table summarizes the inhibitory potency of other known small molecule inhibitors of HSD17B13. This data provides a benchmark for the expected potency of novel inhibitors targeting this enzyme.

| Compound | Substrate | IC50 | Reference |

| Hsd17B13-IN-23 | Estradiol | < 0.1 µM | |

| Hsd17B13-IN-23 | Leukotriene B3 | < 1 µM | |

| BI-3231 | Estradiol | 2.5 nM | |

| Compound 32 | Not Specified | 2.5 nM |

Experimental Protocols

Assessing the inhibitory effect of a compound on the retinol dehydrogenase activity of HSD17B13 is a critical step in its characterization. Below is a detailed methodology for a cell-based assay to determine inhibitor potency.

Cell-Based Retinol Dehydrogenase Activity Assay

1. Objective: To measure the ability of a test compound to inhibit the conversion of retinol to retinaldehyde by HSD17B13 in a cellular context.

2. Materials:

-

HEK293 cells (or other suitable cell line)

-

HSD17B13 expression vector and empty vector control

-

Transfection reagent

-

All-trans-retinol

-

Test inhibitor (e.g., this compound)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Reagents for retinaldehyde quantification (e.g., HPLC system)

-

Protein assay kit (e.g., BCA)

3. Procedure:

-

Cell Seeding and Transfection: Seed HEK293 cells in 6-well plates. The following day, transfect the cells with either the HSD17B13 expression vector or an empty vector using a suitable transfection reagent.

-

Compound Treatment: 24 hours post-transfection, treat the cells expressing HSD17B13 with the test inhibitor at various concentrations.

-

Substrate Addition: 48 hours post-transfection, add all-trans-retinol (e.g., a final concentration of 5 µM) to the cell culture medium and incubate for 8 hours.

-

Cell Harvest and Lysis: Wash the cells with PBS and then harvest them. Lyse the cells using an appropriate lysis buffer.

-

Quantification of Retinaldehyde: Analyze the cell lysates to quantify the amount of retinaldehyde produced. This is typically done using reverse-phase high-performance liquid chromatography (HPLC).

-

Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay.

-

Data Analysis: Normalize the amount of retinaldehyde produced to the total protein content. The retinol dehydrogenase activity in cells treated with the inhibitor is then compared to the activity in untreated cells (vehicle control) to calculate the percentage of inhibition. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for this experimental protocol.

Conclusion

The inhibition of HSD17B13's retinol dehydrogenase activity presents a promising therapeutic strategy for the treatment of chronic liver diseases. A thorough understanding of the impact of inhibitors like the conceptual this compound on this enzymatic function is paramount for their development. The methodologies and data presented in this guide provide a framework for the continued investigation of HSD17B13 inhibitors and their potential to modulate retinoid metabolism for therapeutic benefit in liver disease. Further research into the precise physiological substrates and downstream consequences of HSD17B13 inhibition will be crucial in fully elucidating its role in liver pathophysiology and validating it as a therapeutic target.

References

The Therapeutic Potential of Hsd17B13 Inhibition in NASH Models: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) with a growing global prevalence and limited therapeutic options.[1] Recent human genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) as a compelling therapeutic target.[2][3] Loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and cirrhosis.[2][4] Hsd17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver. Its inhibition is hypothesized to mimic the protective effects of these genetic variants, thereby mitigating liver injury, inflammation, and fibrosis. This guide provides a comprehensive overview of the therapeutic potential of Hsd17B13 inhibitors, with a focus on preclinical models of NASH, using the representative small molecule inhibitor Hsd17B13-IN-13 as a conceptual placeholder. We will delve into its mechanism of action, present quantitative data from preclinical studies, detail experimental protocols, and visualize key pathways and workflows.

Mechanism of Action and Therapeutic Rationale

Hsd17B13 is an NAD+-dependent oxidoreductase that is upregulated in the livers of patients with NAFLD. The precise enzymatic function of Hsd17B13 is an active area of investigation, with evidence suggesting it may function as a retinol dehydrogenase, converting retinol to retinaldehyde. This activity could influence retinoic acid signaling, which plays a role in hepatic inflammation and fibrosis. The expression of Hsd17B13 is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c)-dependent manner. Overexpression of Hsd17B13 promotes the accumulation of lipid droplets.

The therapeutic rationale for inhibiting Hsd17B13 is firmly rooted in human genetics. Individuals with naturally occurring loss-of-function variants of Hsd17B13 are protected from the progression of chronic liver diseases. Therefore, pharmacological inhibition of Hsd17B13 is expected to reduce hepatic steatosis, inflammation, and fibrosis.

Signaling Pathway

Caption: Proposed HSD17B13 signaling pathway in NASH and the point of intervention.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of representative Hsd17B13 inhibitors in preclinical models.

Table 1: In Vitro Potency of Representative Hsd17B13 Inhibitors

| Compound | Target | Assay Type | IC50 | Reference |

| BI-3231 | Human HSD17B13 | Enzymatic Activity Assay | < 0.1 µM | |

| EP-036332 | Human HSD17B13 | Enzymatic Activity Assay | < 0.1 µM | |

| Hsd17B13-IN-15 | HSD17B13 | Enzymatic Activity Assay | ≤ 0.1 μM (estradiol) |

Table 2: In Vivo Efficacy of Representative Hsd17B13 Inhibitors in NASH Mouse Models

| Inhibitor (Prodrug) | Animal Model | Treatment Regimen | Key Findings | Reference |

| EP-037429 | CDAAHFD Diet-Induced NASH (Mouse) | 3-week diet lead-in, followed by 1-week treatment | Reduced plasma ALT levels. Decreased gene and protein markers of inflammation and fibrosis. | |

| Unnamed Inhibitor | Choline-Deficient High-Fat Diet (Mouse) | Oral gavage, once daily at 20, 60, and 200 mg/kg | Reduced liver collagen mRNA, fibrotic cytokine TGFB2, and fibroblast activation marker fibronectin. | |

| Hsd17B13-IN-53 (conceptual) | CDAHFD Mouse Model | Daily oral gavage at 10 and 30 mg/kg for 8 weeks after 4 weeks of diet | (Hypothetical) Reduction in serum ALT and AST. |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of Hsd17B13 inhibitors. Below are protocols for key in vitro and in vivo experiments.

In Vitro Hsd17B13 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Hsd17B13.

Materials:

-

Recombinant human Hsd17B13 protein

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

NADH detection kit

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilution or DMSO (vehicle control).

-

Add the Hsd17B13 enzyme solution (final concentration ~5 nM) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a substrate/cofactor mix containing β-estradiol (final concentration ~1 µM) and NAD+ (final concentration ~100 µM).

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and measure NADH production using an NADH detection kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In Vivo NASH Study in a Diet-Induced Mouse Model

Objective: To assess the therapeutic efficacy of an Hsd17B13 inhibitor on liver steatosis, inflammation, and fibrosis in a preclinical NASH model.

Animal Model:

-

Male C57BL/6J mice are commonly used.

NASH Induction:

-

Mice are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) or a high-fat diet (HFD) for a sufficient period (e.g., 8-14 weeks) to induce NASH pathology.

Experimental Groups:

-

Chow + Vehicle

-

NASH Diet + Vehicle

-

NASH Diet + this compound (e.g., 10-50 mg/kg, daily oral gavage)

Procedure:

-

Acclimatize mice for one week on a standard chow diet.

-

Induce NASH by feeding mice the specialized diet for the predetermined duration. A control group receives a standard chow diet.

-

After the induction period, randomize the NASH diet-fed mice into vehicle and treatment groups.

-

Administer the Hsd17B13 inhibitor or vehicle daily for a specified treatment period (e.g., 4-8 weeks).

-

Monitor body weight and food intake weekly.

-

At the end of the study, collect terminal blood samples for serum biomarker analysis (e.g., ALT, AST).

-

Euthanize the mice and harvest the livers for histopathological and molecular analysis.

Endpoint Analysis:

-

Serum Analysis: Measure levels of ALT and AST to assess liver injury.

-

Liver Histopathology: Fix liver tissue in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) to evaluate steatosis, inflammation, and hepatocyte ballooning, and with Sirius Red or Masson's trichrome to quantify fibrosis.

-

Gene Expression Analysis: Snap-freeze liver tissue in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of genes related to inflammation and fibrosis.

Experimental Workflow Visualization

Caption: A typical experimental workflow for evaluating Hsd17B13 inhibitors in a diet-induced NASH mouse model.

Conclusion and Future Directions

The inhibition of Hsd17B13 represents a genetically validated and highly promising therapeutic strategy for the treatment of NASH. Preclinical studies have demonstrated that targeting Hsd17B13 can ameliorate key features of NASH, including steatosis, inflammation, and fibrosis. The development of potent and selective small molecule inhibitors is a significant step toward translating these findings into clinical therapies. Future research should continue to elucidate the precise molecular mechanisms by which Hsd17B13 contributes to NASH pathogenesis and focus on the clinical development of Hsd17B13 inhibitors as a novel treatment for patients with this debilitating liver disease.

References

The Structure-Activity Relationship of Hsd17B13 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to HSD17B13 as a Therapeutic Target

17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genome-wide association studies have compellingly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma.[1][3] This genetic validation has catalyzed the pursuit of small molecule inhibitors that can pharmacologically mimic this protective phenotype.[1]

HSD17B13 is involved in hepatic lipid metabolism, and its expression is elevated in patients with NAFLD. While its precise physiological substrates are still under investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde. The enzyme is also implicated in pathways related to inflammation and lipid droplet dynamics. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of HSD17B13 inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. While specific data for a compound designated "Hsd17B13-IN-13" is not publicly available, this document will detail the general SAR principles for potent and selective inhibitors of HSD17B13, using well-characterized examples like BI-3231.

Structure-Activity Relationship (SAR) of HSD17B13 Inhibitors

The development of HSD17B13 inhibitors has led to the identification of several chemical scaffolds, with a common strategy targeting the enzyme's active site. Analysis of publicly disclosed data reveals key structural features that govern inhibitory potency. One prominent class of inhibitors is characterized by a phenol group, which serves as a crucial starting point for chemical optimization.

Quantitative Data Summary

The inhibitory potencies of representative HSD17B13 inhibitors are summarized in the tables below. It is important to note that direct comparison of absolute IC50 values across different studies should be undertaken with caution due to variations in experimental conditions.

Table 1: Inhibitory Potency of Selected HSD17B13 Inhibitors

| Compound Name | Human HSD17B13 IC50 | Cellular Assay IC50 | Substrate Used | Notes |

| Hsd17B13-IN-102 | 0.1 µM | Not Reported | Estradiol | Dichlorophenol series inhibitor. |

| BI-3231 | Kᵢ = 0.7 ± 0.2 nM | 11 ± 5 nM (HEK cells) | Estradiol | A potent and selective chemical probe. |

| HSD17B13-IN-104 | 2.5 nM | Not Reported | Not Specified | Orally active and selective. |

| HSD17B13-IN-61 | ≤ 0.1 µM | Not Reported | Estradiol | Can be used for liver disease research. |

| INI-678 | ≤ 0.1 µM | Not Reported | Not Specified | Reported to reduce markers of liver fibrosis. |

| Compound 1 (Pfizer) | 200 nM | Not Reported | β-estradiol | A fluorophenol-containing compound. |

| Hsd17B13-IN-23 | < 0.1 µM | Not Reported | Estradiol | Potent inhibitor. |

| Hsd17B13-IN-23 | < 1 µM | Not Reported | Leukotriene B3 | Potent inhibitor. |

Experimental Protocols

The characterization of HSD17B13 inhibitors involves a series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.

HSD17B13 Enzymatic Assay (Biochemical)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant HSD17B13.

Objective: To determine the IC50 value of an inhibitor against HSD17B13.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Substrate: Estradiol or Leukotriene B4 (LTB4)

-

Cofactor: NAD+

-

Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)

-

NADH detection reagent (e.g., NAD-Glo™ Assay kit)

-

384-well plates

-

Test compounds at various concentrations

Procedure:

-

Dispense test compounds at various concentrations into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the HSD17B13 enzyme solution to all wells except the negative controls.

-

Initiate the enzymatic reaction by adding a solution containing the substrate (e.g., estradiol) and NAD+ to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a suitable quenching solution.

-

Analyze the formation of the product (e.g., estrone) or the amount of NADH produced. For NADH detection, add the detection reagent and incubate to allow the luminescent signal to develop.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Normalize the data using the positive and negative controls and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for HSD17B13 Activity

This protocol assesses the ability of an inhibitor to penetrate cells and inhibit HSD17B13 activity in a cellular context, often by measuring a downstream effect like lipid accumulation.

Objective: To evaluate the efficacy of an HSD17B13 inhibitor in a cell-based model.

Materials:

-

HSD17B13-overexpressing cells (e.g., HepG2 or HEK293)

-

Cell culture medium and supplements

-

Test inhibitor at various concentrations

-

Lipid loading solution (e.g., oleic acid) to induce lipid accumulation

-

Reagents for measuring a downstream marker (e.g., specific lipid species) or a reporter assay

Procedure:

-

Plate the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor or vehicle control for a predetermined time (e.g., 24 hours).

-

Induce lipid accumulation by treating the cells with a lipid loading solution for a specified duration.

-

Wash the cells with PBS and then lyse them.

-

Measure the endpoint, which could be the level of a specific lipid species or the signal from a reporter gene.

In Vivo Studies in Animal Models

Animal models are crucial for evaluating the in vivo efficacy of HSD17B13 inhibitors. Diet-induced models of NAFLD and NASH in mice are commonly used.

Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a mouse model of NASH.

Materials:

-

Male C57BL/6J mice, 8-10 weeks old

-

Choline-Deficient, Amino Acid-Defined High-Fat Diet (CDAHFD) to induce NASH

-

HSD17B13 inhibitor compound

-

Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

-

Acclimatization: Acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.

-

NASH Induction: Switch the diet of the experimental groups to CDAHFD for a period of 12-16 weeks to induce NASH and fibrosis. A control group is maintained on a standard chow diet.

-

Treatment: Administer the HSD17B13 inhibitor or vehicle daily by oral gavage at a predetermined dose for a specified duration (e.g., 4-8 weeks).

-

In-life Monitoring: Regularly monitor body weight, food intake, and the general health status of the animals.

-

Terminal Procedures: At the end of the treatment period, fast the mice overnight. Collect blood for analysis of serum markers (ALT, AST, triglycerides, cholesterol). Euthanize the animals and perfuse the liver with saline.

-

Endpoint Analysis: Analyze liver tissue for histology (steatosis, inflammation, fibrosis), gene expression (qRT-PCR), and protein levels (Western blot).

Visualizations

HSD17B13 Signaling Pathway and Inhibition

HSD17B13 plays a role in hepatic lipid metabolism and inflammatory signaling. Its expression is regulated by transcription factors such as LXRα and SREBP-1c. The enzyme is localized to lipid droplets and is involved in the metabolism of various substrates, including retinoids. Inhibition of HSD17B13 is hypothesized to ameliorate liver injury.

Caption: Simplified HSD17B13 signaling pathway and point of inhibition.

Experimental Workflow for HSD17B13 Inhibitor Discovery

The discovery of HSD17B13 inhibitors typically follows a structured workflow, from initial screening to preclinical evaluation.

Caption: A typical workflow for the discovery of HSD17B13 inhibitors.

Conclusion

The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic avenue for chronic liver diseases, including NAFLD and NASH. The structure-activity relationships elucidated from various chemical series provide a solid foundation for the rational design of novel therapeutic agents. The experimental protocols detailed in this guide are fundamental for the robust characterization of these inhibitors, from initial biochemical screening to in vivo efficacy studies. Further research into the nuanced roles of HSD17B13 in liver pathophysiology will continue to inform and refine the development of next-generation inhibitors.

References

Hsd17B13-IN-13's role in modulating inflammatory pathways in the liver

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for chronic liver diseases.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3][4] This protective effect has spurred the development of small molecule inhibitors aimed at mimicking this genetic advantage. This technical guide provides a comprehensive overview of the role of HSD17B13 in modulating hepatic inflammatory pathways and the therapeutic potential of its inhibition, with a focus on the representative inhibitor, Hsd17B13-IN-13. While specific data for this compound is not publicly available, this document will utilize data from well-characterized HSD17B13 inhibitors, such as BI-3231, to illustrate the principles of targeting this enzyme.

The Role of HSD17B13 in Liver Pathophysiology

HSD17B13 is a member of the short-chain dehydrogenase/reductase superfamily and is primarily localized to lipid droplets within hepatocytes.[2] Its expression is significantly upregulated in the livers of patients with NAFLD. The enzyme exhibits retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde, a crucial step in retinoic acid signaling.

The precise mechanisms by which HSD17B13 contributes to liver pathology are still under investigation, but several key pathways have been implicated:

-

Lipid Metabolism: HSD17B13 is thought to play a role in hepatic lipid homeostasis. Overexpression of HSD17B13 promotes lipid accumulation in the liver. Inhibition of HSD17B13 may alter lipid droplet dynamics and reduce lipotoxicity.

-

Inflammation: Genetic loss of HSD17B13 function is strongly linked to reduced hepatic inflammation. Carriers of the protective HSD17B13 variant exhibit downregulation of inflammation-related genes and lower plasma levels of pro-inflammatory cytokines like IL-6. Recent studies suggest that HSD17B13 may promote the biosynthesis of platelet-activating factor (PAF), a potent inflammatory mediator, which in turn increases fibrinogen expression and leukocyte adhesion in the liver.

-

Fibrosis: The protective variants of HSD17B13 are associated with a reduced risk of liver fibrosis. Inhibition of HSD17B13 is therefore hypothesized to have anti-fibrotic effects. This may be linked to the modulation of pyrimidine and sex steroid metabolism.

This compound: Mechanism of Action

Small molecule inhibitors of HSD17B13, such as the representative compound this compound, are designed to directly bind to the enzyme's active site. This competitive or non-competitive inhibition prevents the catalytic conversion of its substrates, thereby mimicking the protective effects observed in individuals with loss-of-function genetic variants. By blocking the enzymatic activity of HSD17B13, these inhibitors are expected to reduce the production of pro-inflammatory and lipotoxic metabolites, ultimately ameliorating liver injury.

Quantitative Data for Representative HSD17B13 Inhibitors

The following tables summarize publicly available data for well-characterized HSD17B13 inhibitors. This data is intended to be representative of the potency and cellular activity that would be expected from a compound like this compound.

Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors

| Compound | Target Species | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| BI-3231 | Human HSD17B13 | Enzymatic | 1 | Single-digit | |

| BI-3231 | Mouse HSD17B13 | Enzymatic | 13 | - | |

| Compound 32 | Human HSD17B13 | Enzymatic | 2.5 | - | |

| Compound 32 | Mouse HSD17B13 | Enzymatic | Higher than human | - |

Table 2: Cellular Activity of Representative HSD17B13 Inhibitors

| Compound | Cell Line | Assay Type | Cellular IC50 (nM) | Reference |

| BI-3231 | Human hepatocyte-derived | HSD17B13 Inhibition | Double-digit |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of HSD17B13 inhibitors.

In Vitro HSD17B13 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of an inhibitor against purified HSD17B13 enzyme.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Substrate (e.g., estradiol or retinol)

-

Cofactor (NAD+)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Test inhibitor (e.g., this compound)

-

Detection reagents (e.g., a fluorescent or luminescent system to measure product formation)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add the inhibitor dilutions to the assay plate.

-

Add the HSD17B13 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate and cofactor solution.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and add the detection reagents according to the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression model.

Cellular HSD17B13 Inhibition Assay

Objective: To assess the ability of an inhibitor to engage and inhibit HSD17B13 in a cellular context.

Materials:

-

Human hepatocyte-derived cell line (e.g., Huh7 or HepG2) overexpressing HSD17B13.

-

Cell culture medium and supplements.

-

Test inhibitor (e.g., this compound).

-

Reagents to measure a downstream marker of HSD17B13 activity (e.g., a specific lipid species) or a reporter assay.

-

Lysis buffer.

Procedure:

-

Plate the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor or vehicle control for a pre-determined time (e.g., 24 hours).

-

Induce lipid accumulation by treating the cells with a lipid loading solution (e.g., oleic acid) for a specified duration.

-

Wash the cells with PBS and lyse them.

-

Measure the downstream marker of HSD17B13 activity in the cell lysates.

-

Determine the cellular IC50 value by plotting the inhibitor concentration versus the measured activity.

In Vivo Efficacy in a Diet-Induced NASH Mouse Model

Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NASH.

Materials:

-

Male C57BL/6J mice, 8-10 weeks old.

-

Choline-Deficient, Amino Acid-Defined High-Fat Diet (CDAHFD).

-

HSD17B13 inhibitor compound.

-

Vehicle control (e.g., 0.5% methylcellulose).

Procedure:

-

Acclimatization: Acclimate mice for at least one week with ad libitum access to standard chow and water.

-

NASH Induction: Switch the diet of the experimental groups to CDAHFD for 12-16 weeks to induce NASH and fibrosis. Maintain a control group on standard chow.

-

Treatment: Randomize the CDAHFD-fed mice into a vehicle control group and an HSD17B13 inhibitor treatment group.

-

Administer the HSD17B13 inhibitor or vehicle daily by oral gavage at a predetermined dose for 4-8 weeks.

-

Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue for analysis.

-

Biochemical Analysis: Measure serum levels of ALT, AST, and other liver injury markers.

-

Histopathology: Perform H&E and Sirius Red staining of liver sections to assess steatosis, inflammation, and fibrosis.

-

Gene Expression Analysis: Use qRT-PCR to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Acta2).

-

Signaling Pathways and Experimental Workflows

References

Preliminary Studies on Hsd17B13 Inhibitors in Alcoholic Liver Disease: A Technical Guide

Disclaimer: As of November 2025, specific preclinical data for a compound designated "Hsd17B13-IN-13" is not publicly available in scientific literature. This technical guide will therefore focus on the broader class of Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitors, using publicly available data from representative molecules to illustrate the therapeutic potential and preliminary research landscape for alcoholic liver disease (ALD).

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for chronic liver diseases, including alcoholic liver disease (ALD).[1] This validation is strongly supported by human genetic studies, which have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing ALD and its progression to more severe forms such as cirrhosis and hepatocellular carcinoma.[1][2][3][4] Consequently, the development of small molecule inhibitors and RNA interference (RNAi) therapeutics aimed at mimicking this protective phenotype is an active area of research. This guide provides an in-depth overview of the preclinical data, experimental protocols, and underlying mechanisms of Hsd17B13 inhibition as a potential treatment for ALD.

Data Presentation: In Vitro Potency of Representative Hsd17B13 Inhibitors

The following table summarizes the in vitro potency of publicly disclosed Hsd17B13 inhibitors. This data is crucial for comparing the efficacy of different compounds in preclinical development.

| Compound | Target | IC50 (Estradiol as substrate) | K_i_ | Selectivity | Reference |

| BI-3231 | Human Hsd17B13 | 1 nM | 0.7 nM | >10,000-fold vs. HSD17B11 | |

| Mouse Hsd17B13 | 13 nM | Not Reported | Not Reported | ||

| HSD17B13-IN-31 | Human Hsd17B13 | 2.5 nM | Not Reported | Highly Selective | |

| EP-036332 | Human Hsd17B13 | 14 nM | Not Reported | >7,000-fold vs. HSD17B1 | |

| INI-822 | Human Hsd17B13 | Potent Small Molecule Inhibitor (Specific IC50 not disclosed) | Not Reported | Not Reported |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are generalized protocols for key experiments in the evaluation of Hsd17B13 inhibitors.

In Vitro Hsd17B13 Enzymatic Activity Assay

This assay is fundamental for determining the potency of an inhibitor against the Hsd17B13 enzyme.

-

Objective: To determine the in vitro potency (IC50) of a test compound against Hsd17B13.

-

Materials:

-

Purified recombinant human Hsd17B13 protein.

-

Substrate: β-estradiol or another suitable substrate.

-

Cofactor: NAD+.

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 0.01% BSA).

-

Test compound dissolved in DMSO.

-

Detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent).

-

384-well assay plates.

-

Plate reader capable of measuring luminescence or fluorescence.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well plate.

-

Prepare a substrate mix containing the substrate (e.g., estradiol) and NAD+ in the assay buffer.

-

Add the substrate mix to each well.

-

Initiate the reaction by adding the recombinant Hsd17B13 enzyme solution to each well.

-

Incubate the plate at a controlled temperature for a specified period.

-

Add the detection reagent to measure the amount of NADH produced (or substrate consumed).

-

Measure the signal using a plate reader.

-

Calculate the IC50 value by fitting the dose-response curve.

-

Cellular Assay for Lipid Accumulation

This assay assesses the ability of an inhibitor to modulate lipid metabolism in a cellular context.

-

Objective: To evaluate the effect of an Hsd17B13 inhibitor on lipid accumulation in hepatocytes.

-

Protocol:

-

Cell Line: A human hepatocyte cell line (e.g., HepG2) that may overexpress Hsd17B13.

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Hsd17B13 inhibitor for 24 hours.

-

Induce lipid accumulation by treating the cells with oleic acid (e.g., 200 µM) for another 24 hours.

-

Lyse the cells and measure the intracellular triglyceride levels using a commercial kit.

-

In parallel wells, assess cell viability using an MTT or similar assay to rule out cytotoxicity.

-

Determine the EC50 value for the reduction of lipid accumulation.

-

-

In Vivo Efficacy Studies in Animal Models of Alcoholic Liver Disease

Animal models are crucial for evaluating the therapeutic potential of Hsd17B13 inhibitors in a physiological setting.

-

Objective: To assess the in vivo efficacy of an Hsd17B13 inhibitor in a mouse model of ALD.

-

Animal Model: C57BL/6J mice on a chronic-binge ethanol feeding model (e.g., NIAAA model).

-

Procedure:

-

Acclimatize the mice and divide them into vehicle control, ethanol-fed, and ethanol-fed plus inhibitor treatment groups.

-

Administer a liquid diet containing ethanol or a control diet for a specified period (e.g., 10 days).

-

On the final day, administer a single gavage of ethanol or maltose dextrin (binge).

-

Dose the treatment group with the Hsd17B13 inhibitor at a predetermined dose and schedule (e.g., daily oral gavage).

-

At the end of the study, collect blood and liver tissue for analysis.

-

-

Endpoints:

-

Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.

-

Histopathology: Perform H&E staining of liver sections to assess steatosis, inflammation, and necrosis. Sirius Red staining can be used to evaluate fibrosis.

-

Gene Expression Analysis: Use qPCR or RNA-seq to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Acta2).

-

Lipidomics: Analyze the lipid composition of the liver tissue.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. news-medical.net [news-medical.net]

- 2. A 17-Beta-Hydroxysteroid Dehydrogenase 13 Variant Protects From Hepatocellular Carcinoma Development in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

The Genetic Basis for HSD17B13 Inhibition: A Technical Guide to Hsd17B13-IN-13 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The impetus for targeting HSD17B13 is strongly rooted in human genetics. Genome-wide association studies have consistently identified loss-of-function variants in the HSD17B13 gene, most notably the rs72613567 polymorphism, which are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies such as fibrosis, cirrhosis, and hepatocellular carcinoma. This protective genetic profile has catalyzed the development of small molecule inhibitors, such as Hsd17B13-IN-13 and its analogs, designed to pharmacologically mimic this natural human knockout phenotype.

This technical guide provides an in-depth exploration of the genetic basis for HSD17B13 inhibition, with a focus on the preclinical characterization of potent and selective inhibitors like this compound. While specific data for this compound is not extensively available in the public domain, this document will leverage data from well-characterized surrogate molecules and related compounds to provide a comprehensive overview of the mechanism of action, experimental evaluation, and the underlying signaling pathways.

The Genetic Validation of HSD17B13 as a Therapeutic Target